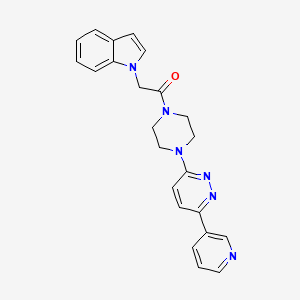![molecular formula C15H26N2O2 B2715348 tert-butyl N-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}carbamate CAS No. 1333696-61-9](/img/structure/B2715348.png)
tert-butyl N-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}carbamate, also known as TTP488, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. This drug has been shown to have potential in reducing inflammation and improving cognitive function in patients with Alzheimer's disease.
作用機序
Tert-butyl N-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}carbamate works by blocking the activity of a protein called RAGE (receptor for advanced glycation end-products), which is involved in inflammation and the development of Alzheimer's disease. By blocking RAGE, tert-butyl N-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}carbamate reduces inflammation and improves cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
tert-butyl N-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}carbamate has been shown to have a number of biochemical and physiological effects. It reduces the levels of inflammatory markers in the brain, improves cognitive function, and reduces the accumulation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.
実験室実験の利点と制限
One advantage of tert-butyl N-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}carbamate is that it has been extensively studied and has shown promising results in both animal models and clinical trials. However, one limitation is that it is a small molecule drug, which can make it difficult to target specific areas of the brain.
将来の方向性
There are several future directions for the development of tert-butyl N-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}carbamate. One direction is to develop more targeted delivery methods for the drug, such as using nanoparticles or liposomes to target specific areas of the brain. Another direction is to investigate the potential of combining tert-butyl N-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}carbamate with other drugs, such as anti-inflammatory drugs or drugs that target other proteins involved in Alzheimer's disease. Finally, future research could focus on identifying biomarkers that could be used to predict which patients are most likely to benefit from treatment with tert-butyl N-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}carbamate.
合成法
Tert-butyl N-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}carbamate is synthesized using a multistep process that involves the reaction of tert-butyl carbamate with N-methylpiperidine-4-carboxaldehyde, followed by the reaction of the resulting intermediate with propargyl bromide. The final product is obtained by removing the tert-butyl protecting group using trifluoroacetic acid.
科学的研究の応用
Tert-butyl N-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}carbamate has been extensively studied for its potential in the treatment of Alzheimer's disease. It has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease. tert-butyl N-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}carbamate has also been tested in clinical trials in humans, with promising results. It has been shown to be safe and well-tolerated, and to have potential in improving cognitive function and reducing inflammation in patients with Alzheimer's disease.
特性
IUPAC Name |
tert-butyl N-methyl-N-[(1-prop-2-ynylpiperidin-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-6-9-17-10-7-13(8-11-17)12-16(5)14(18)19-15(2,3)4/h1,13H,7-12H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRVVHIQCTVVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCN(CC1)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2715266.png)

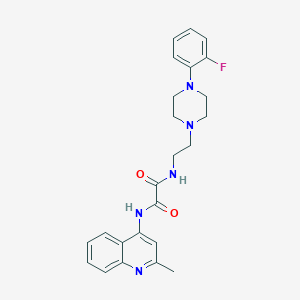
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-propylpentanamide](/img/structure/B2715269.png)
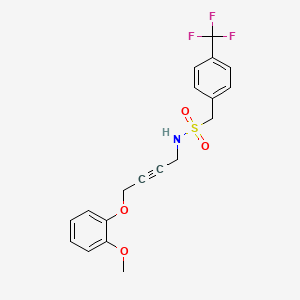
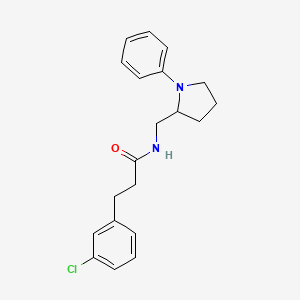
![N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2715275.png)
![4-oxo-4-[5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2715278.png)
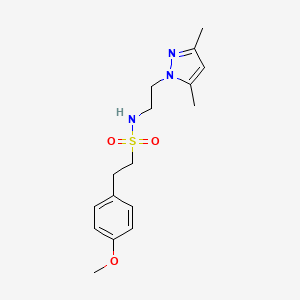
![2-(4-ethoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2715281.png)



